Diethylstilbestrol disodium salt Diethylstilbestrol disodium salt
Brand Name: Vulcanchem
CAS No.: 63528-82-5
VCID: VC3920363
InChI: InChI=1S/C18H20O2.2Na/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14;;/h5-12,19-20H,3-4H2,1-2H3;;/q;2*+1/p-2/b18-17+;;
SMILES: CCC(=C(CC)C1=CC=C(C=C1)[O-])C2=CC=C(C=C2)[O-].[Na+].[Na+]
Molecular Formula: C18H18Na2O2
Molecular Weight: 312.3 g/mol

Diethylstilbestrol disodium salt

CAS No.: 63528-82-5

Cat. No.: VC3920363

Molecular Formula: C18H18Na2O2

Molecular Weight: 312.3 g/mol

* For research use only. Not for human or veterinary use.

Diethylstilbestrol disodium salt - 63528-82-5

Specification

CAS No. 63528-82-5
Molecular Formula C18H18Na2O2
Molecular Weight 312.3 g/mol
IUPAC Name disodium;4-[(E)-4-(4-oxidophenyl)hex-3-en-3-yl]phenolate
Standard InChI InChI=1S/C18H20O2.2Na/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14;;/h5-12,19-20H,3-4H2,1-2H3;;/q;2*+1/p-2/b18-17+;;
Standard InChI Key IEUYBHJGPUETDA-QIKYXUGXSA-L
Isomeric SMILES CC/C(=C(/CC)\C1=CC=C(C=C1)[O-])/C2=CC=C(C=C2)[O-].[Na+].[Na+]
SMILES CCC(=C(CC)C1=CC=C(C=C1)[O-])C2=CC=C(C=C2)[O-].[Na+].[Na+]
Canonical SMILES CCC(=C(CC)C1=CC=C(C=C1)[O-])C2=CC=C(C=C2)[O-].[Na+].[Na+]

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Diethylstilbestrol disodium salt (C₁₈H₁₈Na₂O₂) is a stilbene derivative formed by replacing two hydroxyl hydrogen atoms in DES with sodium ions. This modification enhances its aqueous solubility while retaining the core structure responsible for estrogenic activity. Key identifiers include:

PropertyValue
Molecular Weight312.3 g/mol
IUPAC NameDisodium 4,4'-(1,2-diethyl-1,2-ethenediyl)diphenolate
Parent CompoundDiethylstilbestrol (CAS 56-53-1)
SolubilitySoluble in water, methanol, DMSO

The planar structure of the stilbene backbone allows for strong interactions with estrogen receptors (ERα and ERβ), mimicking endogenous estradiol .

Stereochemical Considerations

DES disodium salt exists predominantly in the trans configuration, which is critical for its estrogenic potency. The cis isomer, while less stable, has been implicated in distinct biological interactions, though research on this form remains limited .

Synthesis and Industrial Production

Historical Manufacturing Processes

The synthesis of DES disodium salt begins with the condensation of p-hydroxypropiophenone under alkaline conditions, followed by reduction and acid-catalyzed dehydration. Key steps include:

  • Pinacol Formation: Reaction of p-hydroxypropiophenone with sodium amalgam yields a diol intermediate.

  • Dehydration: Treatment with glacial acetic acid produces the stilbene core.

  • Salt Formation: Neutralization with sodium hydroxide replaces hydroxyl groups with sodium ions .

Modern Refinements

Contemporary methods employ greener solvents (e.g., ethanol-water mixtures) and catalytic hydrogenation to reduce reliance on toxic amalgams. Despite these advances, industrial production remains limited due to regulatory restrictions .

Pharmacological and Biochemical Profile

Estrogenic Activity

DES disodium salt binds ERα with an affinity comparable to estradiol (Kd ≈ 0.1 nM), inducing receptor dimerization and DNA binding at estrogen response elements (EREs). This activity drives transcriptional activation of genes involved in cell proliferation and differentiation .

Non-Genomic Signaling

At higher concentrations (>10 μM), DES disodium salt activates membrane-associated ERs, triggering rapid calcium influx and MAPK/ERK phosphorylation. This dual mechanism explains its potency in both endocrine regulation and carcinogenesis .

Toxicological Profile

Acute and Chronic Hazards

Hazard TypeSymptoms/Effects
Acute ExposureSkin/eye irritation, nausea, dizziness
Chronic ExposureHepatotoxicity, breast enlargement (gynecomastia), reproductive dysfunction
CarcinogenicityClass 1A (EU CLP), linked to breast/vaginal cancers

Reproductive Toxicity

Prenatal exposure to DES disodium salt causes:

  • F1 Generation: Urogenital malformations (e.g., vaginal adenosis), infertility .

  • F2/F3 Generations: Accelerated folliculogenesis, reduced ovarian reserve, and primary ovarian insufficiency (POI) in murine models .

Environmental Persistence and Ecotoxicology

Environmental Fate

ParameterValue
Soil Adsorption (Koc)3,200 L/kg (high retention)
Aquatic Half-Life>180 days (resistant to hydrolysis)
Bioaccumulation Factor850 (in Daphnia magna)

DES disodium salt resists biodegradation in activated sludge systems, posing long-term risks to aquatic ecosystems .

Regulatory Status

RegionClassification
EUCMR 1B (Carcinogen, Mutagen, Reproductive Toxicant)
USA (EPA)Group A (Known Human Carcinogen)
California (Prop 65)Listed for cancer, developmental toxicity

Clinical and Research Implications

Historical Medical Use

From 1940–1971, DES disodium salt was prescribed to prevent miscarriage, despite later evidence showing increased risks of preterm birth and neonatal mortality. A retrospective cohort study found:

OutcomeRelative Risk (DES vs. Control)
Breast Cancer1.82 (95% CI: 1.04–3.18)
Vaginal Clear Cell Adenocarcinoma40.2 (95% CI: 15.3–105.6)

Mechanistic Insights from Transgenerational Studies

In CD-1 mice, gestational exposure to 100 μg/kg DES disodium salt caused:

  • F1 Females: 32% reduction in primordial follicles (p<0.05) .

  • F2 Females: 2.1-fold increase in secondary follicles (p<0.01) .

  • F3 Females: Partial recovery of follicle counts, suggesting epigenetic modifications .

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